molecular formula C21H22N4O3 B2569953 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1172544-04-5

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2569953
CAS No.: 1172544-04-5
M. Wt: 378.432
InChI Key: SGJYCXQECVXORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule comprising three key structural motifs:

  • Benzimidazole core: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation .
  • Piperazine linker: A six-membered ring with two nitrogen atoms, commonly used to enhance solubility and modulate pharmacokinetic properties .

The methanone bridge connects the piperazine and dihydrobenzodioxin moieties, creating a rigid scaffold.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-21(19-14-27-17-7-3-4-8-18(17)28-19)25-11-9-24(10-12-25)13-20-22-15-5-1-2-6-16(15)23-20/h1-8,19H,9-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJYCXQECVXORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzimidazole Moiety : Known for its ability to interact with DNA and proteins.
  • Piperazine Ring : Enhances membrane permeability and solubility.
  • Dihydrobenzo[b][1,4]dioxin Group : Contributes to the compound's pharmacological profile.

Table 1: Structural Characteristics

ComponentDescription
IUPAC Name4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Molecular FormulaC20H24N4O3
Molecular Weight368.43 g/mol
CAS Number1351647-29-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Binding : The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Interaction : It may act as an antagonist at various receptor sites, including alpha(2)-adrenoceptors, which are implicated in neurodegenerative diseases .
  • Cell Penetration : The piperazine ring facilitates the compound's ability to penetrate cell membranes effectively, enhancing its bioavailability.

Anticancer Activity

Research indicates that derivatives of similar structures have shown promising anticancer properties. For instance:

  • Compounds with benzimidazole and piperazine structures have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Observations
A549 (NSCLC)18.09Potent cytotoxic effect observed
H1975 (NSCLC)33.87Moderate cytotoxicity compared to controls

Case Studies

A notable case study involved the exploration of substituted benzimidazole derivatives in treating neurodegenerative diseases. These compounds demonstrated significant binding affinity to alpha(2)-adrenoceptors, suggesting potential therapeutic applications in conditions such as Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in the piperazine substituents have been shown to alter receptor binding affinity and efficacy.

Table 3: SAR Insights

Substituent TypeEffect on Activity
Dimethylamino GroupIncreased solubility and bioavailability
Benzimidazole MoietyEnhanced DNA binding

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit tumor growth by interfering with cellular processes. The interaction of the benzimidazole moiety with DNA can lead to apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds containing piperazine rings have been reported to possess antimicrobial activity against various pathogens. This suggests that the compound may be effective in treating bacterial infections.
  • CNS Activity : Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study published in Korea Science demonstrated that derivatives containing benzimidazole exhibited moderate to excellent antimicrobial activity when screened against various bacterial strains .
  • Another research article highlighted the anticancer potential of benzimidazole derivatives, showing their ability to induce apoptosis in cancer cells through specific molecular interactions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines ,
AntimicrobialModerate to excellent activity against bacteria
CNS ActivityPotential anxiolytic and antidepressant effects

Chemical Reactions Analysis

Formation of Benzimidazole Moiety

The benzimidazole subunit is synthesized via condensation reactions between o-phenylenediamine and carbonyl-containing precursors under acidic conditions . For this compound, the reaction likely involves:

  • Substrate : 2-(chloromethyl)-1H-benzo[d]imidazole or analogous intermediates.

  • Conditions : Acid catalysis (e.g., H₂SO₄ in ethanol) with reflux .

  • Mechanism : Cyclization via nucleophilic attack of amine groups on electrophilic carbons, followed by dehydration .

Piperazine Functionalization

The piperazine ring undergoes alkylation or acylation to introduce the benzimidazole-methyl group:

  • Alkylation : Reaction of piperazine with 2-(bromomethyl)-1H-benzo[d]imidazole in polar aprotic solvents (e.g., DMF) at 80–100°C .

  • Coupling Agents : Na₂CO₃ or K₂CO₃ as bases to deprotonate the piperazine nitrogen .

Methanone Bridge Formation

The central methanone linker is established via Friedel-Crafts acylation or nucleophilic acyl substitution:

  • Reagents : 2,3-Dihydrobenzo[b] dioxin-2-carbonyl chloride reacted with the piperazine intermediate .

  • Conditions : Anhydrous dichloromethane with triethylamine as a base.

Piperazine Nitrogen Reactivity

  • Alkylation/Acylation : The secondary amines in piperazine participate in alkylation (e.g., with benzyl halides) or acylation (e.g., with sulfonyl chlorides) .

  • Reductive Amination : Used to introduce substituents via ketone intermediates and reducing agents like NaBH(OAc)₃ .

Benzimidazole Ring Modifications

  • Electrophilic Substitution : The benzimidazole ring undergoes nitration or sulfonation at the 5- or 6-positions under strong acidic conditions .

  • Metal Coordination : The imidazole nitrogen can coordinate to transition metals (e.g., Zn²⁺, Cu²⁺) .

Methanone Linker Stability

  • Hydrolysis : Susceptible to basic hydrolysis, yielding carboxylic acid derivatives .

  • Nucleophilic Attack : Reacts with Grignard reagents or organolithium compounds to form tertiary alcohols.

Key Mechanistic Steps

Reaction TypeMechanismRate-Limiting Step
Benzimidazole formation Acid-catalyzed cyclizationImine intermediate formation
Piperazine alkylation SN2 nucleophilic substitutionDeprotonation of piperazine N-H
Methanone acylation Nucleophilic acyl substitutionCarbonyl activation

Optimized Reaction Conditions

StepSolventTemperature (°C)Yield (%)Reference
Benzimidazole synthesis Ethanol8045
Piperazine alkylation DMF8022
Methanone coupling DCM2568

Side Reactions and Byproducts

  • Over-Alkylation : Excess alkylating agents lead to quaternary ammonium salts .

  • Ring-Opening : Harsh acidic conditions may cleave the benzodioxin ring .

  • Tautomerization : Benzimidazole exists as a mixture of 1H- and 3H-tautomers in solution .

Purification and Characterization

  • Chromatography : Silica gel column chromatography with EtOAc/hexane gradients .

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 7.2–7.8 (aromatic protons), δ 4.2–4.5 (dioxin CH₂), δ 3.5–3.8 (piperazine CH₂) .

    • IR : 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C) .

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Notable Features Source
Target Compound Benzimidazole-piperazine-dihydrobenzodioxin triad ~407.45 Balanced lipophilicity; potential CNS or kinase targeting
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a) Ethanol substituent instead of dihydrobenzodioxin ~301.38 Enhanced solubility; tested in pharmaceutical evaluations
(2,3-Dimethoxyphenyl){4-[4-(1H-imidazol-1-yl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}methanone Triazine and morpholine substituents; dimethoxyphenyl group ~546.58 Increased hydrogen bonding capacity; potential dual receptor interaction
2-[[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Oxadiazole and sulfanyl groups; methylpiperidine ~427.50 Improved metabolic stability; possible protease inhibition
1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine Simpler structure lacking benzimidazole ~261.29 Reduced steric hindrance; baseline for SAR studies

Pharmacological Implications

  • Benzimidazole-Piperazine Hybrids : The benzimidazole core is associated with histamine receptor modulation (e.g., H1/H4 ligands in ), while piperazine enhances blood-brain barrier penetration .
  • Dihydrobenzodioxin Derivatives : This group may confer antioxidant properties or serotonin receptor affinity, as seen in related compounds .
  • Triazine and Oxadiazole Analogs : These heterocycles are often linked to antiviral or anticancer activity due to their ability to disrupt nucleic acid synthesis .

Substructure-Activity Relationships (SAR)

  • Benzimidazole Modifications : Methylation at the 1-position (as in ) reduces metabolic degradation but may decrease receptor affinity compared to unsubstituted benzimidazoles.
  • Piperazine vs.
  • Dihydrobenzodioxin vs. Phenyl Ethers : The dihydrobenzodioxin’s fused ring system enhances rigidity and may improve selectivity over simpler phenyl ethers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of benzimidazole precursors with piperazine derivatives. Key steps include:

  • Imidazole-piperazine coupling : Use nucleophilic substitution or reductive amination under reflux with polar aprotic solvents (e.g., DMF or ethanol) and catalysts like acetic acid to facilitate ring closure .
  • Dihydrobenzodioxin incorporation : Introduce the dihydrobenzodioxin moiety via nucleophilic acyl substitution, requiring anhydrous conditions and bases like triethylamine to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies protons and carbons in the benzimidazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and dihydrobenzodioxin (δ 4.2–4.8 ppm) moieties. 2D techniques (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺) with <2 ppm deviation .
  • Elemental Analysis : Combustion analysis validates C, H, N content (±0.3% theoretical vs. experimental) .

Q. What solvent systems are suitable for solubility testing in biological assays?

  • Methodological Answer :

  • Polar aprotic solvents : DMSO (stock solutions) diluted in PBS or saline (≤1% v/v) to avoid cytotoxicity.
  • Co-solvents : Ethanol or PEG-400 (10–20% v/v) enhance solubility in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental NMR data during structural validation?

  • Methodological Answer :

  • Dynamic NMR Studies : Variable-temperature NMR identifies conformational flexibility (e.g., piperazine ring puckering) causing signal splitting .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict chemical shifts. Deviations >0.5 ppm suggest stereochemical or tautomeric errors .
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What experimental designs are recommended for evaluating dual receptor targeting (e.g., histamine H1/H4 receptors)?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-mepyramine for H1, [³H]-JNJ 7777120 for H4) in HEK-293 cells expressing recombinant receptors. Calculate Ki values via Cheng-Prusoff equation .
  • Functional Assays : Measure cAMP inhibition (H4) or calcium flux (H1) in dose-response curves. Schild analysis distinguishes orthosteric vs. allosteric binding .

Q. How can researchers address low bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the piperazine nitrogen to enhance membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release. Characterize loading efficiency via HPLC .

Q. What strategies mitigate oxidative degradation of the dihydrobenzodioxin moiety during long-term storage?

  • Methodological Answer :

  • Antioxidant Additives : Add 0.1% w/v ascorbic acid or BHT to solid-state formulations.
  • Storage Conditions : Store under argon at −80°C in amber vials to limit photodegradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IC50 values across different receptor assays?

  • Methodological Answer :

  • Assay-Specific Factors : Control for pH (affects protonation of piperazine), ionic strength, and GTP concentrations (for Gαi-coupled receptors) .
  • Cell Line Variability : Validate receptor density (Bmax) via Scatchard plots and normalize data to housekeeping genes (e.g., GAPDH) .

Q. What computational tools predict metabolic liabilities of the benzimidazole core?

  • Methodological Answer :

  • In Silico Metabolism : Use GLORY or MetaSite to identify CYP450-mediated oxidation sites (e.g., C2 of benzimidazole).
  • In Vitro Validation : Incubate with human liver microsomes + NADPH, followed by LC-MS/MS to detect hydroxylated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.